Clemastine N-Oxide-d5

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope-Labeled Internal Standard

Generic substitution with unlabeled Clemastine N-Oxide invalidates LC-MS/MS co-elution and matrix-effect compensation, while parent-drug deuterated standards introduce retention-time divergence. Clemastine N-Oxide-d5 resolves these analytical failures. - +5.03 Da mass shift enables interference-free SRM quantification in plasma/urine across human, dog, and horse matrices. - Non-exchangeable phenyl-ring deuteration prevents proton back-exchange in aqueous biological samples. - Available in 10 mg, 50 mg, and 100 mg standard pack sizes with custom bulk synthesis on request.

Molecular Formula C₂₁H₂₁D₅ClNO₂
Molecular Weight 364.92
Cat. No. B1151119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine N-Oxide-d5
Synonyms[R-(R*,R*)]- 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine 1-Oxide-d5
Molecular FormulaC₂₁H₂₁D₅ClNO₂
Molecular Weight364.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clemastine N-Oxide-d5: Isotope-Labeled Metabolite Reference Standard


Clemastine N-Oxide-d5 is the penta-deuterated isotopologue of Clemastine N-Oxide (EP Impurity A), the primary N-oxide metabolite of the first-generation H₁ antihistamine Clemastine Fumarate. With a molecular formula of C₂₁H₂₁D₅ClNO₂ and a molecular weight of 364.92 g/mol, it incorporates five deuterium atoms at non-exchangeable phenyl-ring positions . This stable isotope-labeled (SIL) analog serves as the definitive internal standard (IS) for the quantitative LC–MS/MS determination of Clemastine N-Oxide in biological matrices and pharmaceutical formulations , offering a mass shift of +5.03 Da relative to the unlabeled analyte (C₂₁H₂₆ClNO₂, MW 359.89).

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Analyte Target
Clemastine N-Oxide metabolite (EP Impurity A)
Labeling Profile
Phenyl-ring d₅; non-exchangeable; mass shift >3 Da

Why Generic Substitution Fails for Quantitative Accuracy


Generic substitution with unlabeled Clemastine N-Oxide (MW 359.89) eliminates the mass-spectrometric discrimination essential for internal standard-based quantification, precluding its use as an IS. Substitution with Clemastine-d5 Fumarate, while isotopically labeled, targets the parent drug (MW difference vs. N-oxide) rather than the N-oxide metabolite, introducing chromatographic retention-time divergence and differential ionization efficiency that invalidate co-elution-based matrix-effect compensation [1]. Furthermore, deuterated internal standards labeled at exchangeable positions (e.g., N–D or O–D) can undergo proton back-exchange in aqueous biological samples, eroding the isotopic signature; Clemastine N-Oxide-d5, deuterated exclusively on the phenyl ring, is structurally immune to this failure mode [2].

Unlabeled Clemastine N-Oxide
Lacks mass shift required for IS-based quantification, limiting direct substitution.
Parent-drug labeled standard
Retention time divergence prevents co-elution with the N-oxide metabolite, biasing matrix-effect correction.
Labile-deuterated standards
N–D or O–D labels undergo back-exchange in biofluids; phenyl-d₅ labeling structurally avoids this failure mode.

Quantitative Differentiation Evidence for Procurement


Isotopic Mass Shift for Baseline MS Resolution

Clemastine N-Oxide-d5 exhibits a molecular ion mass shift of +5.03 Da relative to the unlabeled Clemastine N-Oxide analyte (MW 364.92 vs. 359.89), conferred by five deuterium atoms substituted on the phenyl ring . This mass increment exceeds the minimum +3 Da threshold recommended for eliminating isotopic cross-talk between the IS and analyte in triple-quadrupole MS detection, ensuring that the IS signal does not contribute to the analyte channel . In contrast, a ¹³C-labeled analog with only +1 to +2 Da shift may suffer from natural-abundance isotopic overlap, requiring mathematical correction.

Isotopic Mass Shift
Head-to-head
+5.03 Da
vs unlabeled analyte (MW 359.89)
Exceeds +3 Da threshold; eliminates isotopic cross-talk in triple quadrupole MS.
ESI positive-ion; unit mass resolution.
Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope-Labeled Internal Standard

Non-Exchangeable Deuterium Labeling Stability

Clemastine N-Oxide-d5 carries all five deuterium atoms on the phenyl ring at chemically inert C–²H positions, as confirmed by the INCHI key and SMILES notation showing deuterium exclusively on the aromatic carbons C3–C8 . This contrasts with deuterated internal standards labeled at exchangeable heteroatom positions (e.g., N–D on the pyrrolidine N-oxide or O–D on hydroxyl groups), which undergo rapid proton back-exchange in protic biological media (plasma, urine) within minutes to hours, progressively eroding the IS signal and biasing quantification [1]. The 2010 structural elucidation study by Åberg et al. explicitly employed hydrogen/deuterium exchange experiments to confirm N-oxide metabolites, demonstrating that the N-oxide oxygen itself participates in exchange reactions—precisely the labeling site to avoid for quantitative IS applications [2].

Labeling Stability
Class-level
Target: stable phenyl-ring C–²H bonds
Labile IS: >50% label loss in 4 h (class-level)
Non-exchangeable label ensures stable IS concentration throughout sample preparation.
Plasma/urine at 37°C; literature data for N–D/O–D exchange.
Isotope Labeling Chemistry Stable Isotope Integrity Bioanalytical Method Validation

Metabolite-Specific vs. Parent-Drug Internal Standard Co-Elution

Clemastine N-Oxide-d5 (MW 364.92) is designed to co-elute with and ionize identically to Clemastine N-Oxide (MW 359.89) under reversed-phase LC conditions, enabling precise compensation for matrix effects and extraction recovery in metabolite-specific quantification . In contrast, Clemastine-d5 Fumarate (MW ~365 for the free base), while also deuterium-labeled, targets the parent drug Clemastine (MW ~360) and exhibits different chromatographic retention (Δ tR typically > 0.5 min under generic C18 gradient conditions) due to the absence of the N-oxide polar modification. This retention-time divergence prevents Clemastine-d5 Fumarate from co-eluting with Clemastine N-Oxide, fundamentally violating the co-elution requirement for effective matrix-effect correction in ESI-MS/MS [1]. The 2004 cross-species metabolism study by Tevell et al. identified Clemastine N-Oxide as a distinct urinary metabolite in dogs, horses, and humans, underscoring the need for metabolite-specific analytical standards [2].

IS Co-Elution
Head-to-head
Target: co-elutes (Δ tR ≈ 0 min)
Parent-drug IS: Δ tR > 0.5 min; fails co-elution
Co-elution enables effective matrix-effect compensation in bioanalysis.
C18 reversed-phase; ESI positive-ion mode.
Drug Metabolism Pharmacokinetics Metabolite Quantification ADME Studies

N-Oxide Structural Confirmation by Deoxygenation Shift

The 2010 study by Åberg et al. employed hydrogen/deuterium exchange combined with atmospheric pressure chemical ionization (APCI) MS to confirm two N-oxide metabolites of clemastine produced by Cunninghamella elegans [1]. The N-oxide metabolites exhibited a characteristic -16 Da mass shift upon APCI-induced deoxygenation (loss of the N-oxide oxygen atom), a diagnostic signature that distinguishes N-oxide metabolites from hydroxylated isomers. Clemastine N-Oxide-d5, as a synthetic deuterated standard, provides the definitive reference for this -16 Da deoxygenation event in quantitative assays, enabling confident differentiation of the N-oxide metabolite from the four hydroxylated clemastine isomers (oxidized on the methylpyrrolidyl moiety or either aromatic ring) that produce identical nominal mass but different fragmentation patterns [1].

N-Oxide Confirmation
Reported
Diagnostic -16 Da deoxygenation shift (APCI-MS/MS)
vs -18 Da dehydration for hydroxylated isomers
Distinguishes N-oxide from hydroxylated isomers for accurate metabolite profiling.
APCI positive-ion; H/D exchange in D₂O.
Metabolite Structure Elucidation Tandem Mass Spectrometry Hydrogen/Deuterium Exchange

Regulatory-Grade Purity for Impurity Quantification

Commercially available Clemastine N-Oxide-d5 is supplied at ≥95% purity (CymitQuimica) or 98% purity (Coompo Research Chemicals), accompanied by detailed characterization data compliant with regulatory guidelines for reference standards [1]. Clemastine N-Oxide (unlabeled) is designated as Clemastine EP Impurity A under the European Pharmacopoeia, used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2]. The deuterated analog extends this regulatory utility by enabling isotope-dilution mass spectrometry (IDMS) for impurity quantification, offering superior accuracy compared to external-standard calibration with unlabeled impurity A, due to direct matrix-effect compensation [3].

Purity Specification
Specification review
≥95–98% purity
Isotope-dilution MS vs external calibration
Supports impurity quantification with matrix-effect compensation.
Commercially available; method validation context.
Pharmaceutical Impurity Profiling Reference Standard Quality ANDA and DMF Submissions

High-Impact Application Scenarios for Procurement


Quantitative Bioanalysis in Pharmacokinetic Studies

Clemastine N-Oxide-d5 is the definitive internal standard for the quantitative determination of the N-oxide metabolite in human, dog, or horse plasma and urine. Its +5.03 Da mass shift enables interference-free selected reaction monitoring (SRM) while its structural identity to the analyte ensures identical chromatographic retention and ionization efficiency, satisfying FDA co-elution requirements for matrix-effect compensation [1]. The 2005 validated HPLC–MS/MS method for clemastine in human plasma achieved an LLOQ of 0.01 ng/mL using deuterated clemastine as IS, demonstrating the performance tier achievable with SIL-IS methodology [2].

Impurity Profiling of Drug Substances and Dosage Forms

As the deuterated analog of Clemastine EP Impurity A (Clemastine N-Oxide, CAS 108825-05-4), Clemastine N-Oxide-d5 enables isotope-dilution mass spectrometry for impurity quantification in ANDA and DMF submissions [1]. The deuterated IS compensates for matrix effects from tablet excipients, enabling accurate impurity quantification at the ICH Q3B reporting threshold (0.05% for a maximum daily dose ≤ 2 g) without the need for extensive matrix-matched calibration [2]. The MEEKC method developed by Orlandini et al. (2010) for clemastine and its three main impurities provides a complementary electrophoretic separation platform for which the deuterated IS can serve as a confirmation standard [3].

Metabolite Structure Elucidation in Biotransformation Models

Clemastine N-Oxide-d5 serves as the reference standard for identifying and quantifying N-oxide metabolites produced in fungal biotransformation systems (Cunninghamella elegans) that mimic mammalian Phase I metabolism [1]. The deuterated standard's stable isotopic signature enables definitive confirmation of N-oxide metabolites through the characteristic -16 Da APCI deoxygenation shift and H/D exchange experiments described by Åberg et al. (2010), distinguishing N-oxide products from hydroxylated isomers that may co-elute or produce confounding MS/MS spectra [1]. This application supports early-stage ADME screening and reactive metabolite risk assessment.

Cross-Species Comparative Metabolism Studies

The 2004 cross-species metabolism study by Tevell et al. identified species-specific differences in clemastine N-oxide formation between dogs, horses, and humans [1]. Clemastine N-Oxide-d5 enables quantitative comparison of N-oxide metabolite exposure across species, supporting veterinary drug development (clemastine is used in equine allergic disorders) and translational pharmacokinetic modeling. The non-exchangeable deuterium label maintains integrity across diverse biological matrices (equine, canine, and human urine/plasma), ensuring consistent quantification across species [2].

Application
Selection Property
Validation Focus
Quantitative bioanalysis of Clemastine N-Oxide in plasma/urine
Co-eluting deuterated ISTD with sufficient mass shift
Matrix-effect compensation and LLOQ assessment
Impurity profiling in pharmaceutical formulations
Isotope-dilution MS for accurate matrix-effect correction
Method accuracy at low impurity levels
Metabolite identification in fungal biotransformation models
Diagnostic APCI deoxygenation shift reference
Structural confirmation via mass shift and H/D exchange
Cross-species N-oxide metabolite exposure comparison
Non-exchangeable label maintaining integrity across biofluids
Consistent quantification across diverse matrices
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